molecular formula C12H13Cl2NO3S B1622601 2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid CAS No. 65054-77-5

2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid

Cat. No. B1622601
CAS RN: 65054-77-5
M. Wt: 322.2 g/mol
InChI Key: FSUHFQWXNRHQLC-UHFFFAOYSA-N
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Description

“2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid” is a chemical compound with the CAS number 65054-77-5 . This compound is used in various applications, including drug synthesis, organic synthesis, and agricultural research.


Molecular Structure Analysis

The molecular formula of this compound is C12H13Cl2NO3S . Unfortunately, the specific molecular structure analysis is not available from the search results.

Scientific Research Applications

Thermophysical Property Data

The compound has been critically evaluated for its thermophysical property data . This data is crucial for understanding the behavior of the compound under various conditions, which can inform its use in different applications.

Degradation Studies

The compound is used in degradation studies . Understanding how this compound degrades can provide insights into its environmental impact and inform safe disposal methods.

Environmental Impact Studies

This compound is used in environmental impact studies . Researchers can study how this compound interacts with various environmental factors, which can inform regulations and guidelines for its use.

properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3S/c1-19-5-4-10(12(17)18)15-11(16)8-3-2-7(13)6-9(8)14/h2-3,6,10H,4-5H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUHFQWXNRHQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392794
Record name N-(2,4-Dichlorobenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65054-77-5
Record name N-(2,4-Dichlorobenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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